molecular formula C8H9ClO4S2 B1527331 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride CAS No. 1248225-70-8

3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride

Cat. No.: B1527331
CAS No.: 1248225-70-8
M. Wt: 268.7 g/mol
InChI Key: RRBRIKUXEMWEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride (CAS 1248225-70-8) is a specialized bifunctional organic building block of molecular formula C 8 H 9 ClO 4 S 2 and molecular weight 268.74 g/mol . This compound features two highly reactive sites: a sulfonyl chloride group (-SO 2 Cl) and a methanesulfonylmethyl group (-CH 2 SO 2 CH 3 ), making it a versatile intermediate for constructing more complex molecules . The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively . Sulfonamides are a critically important class of compounds in medicinal chemistry, frequently serving as key scaffolds in pharmaceuticals and agrochemicals. In scientific research, this compound's primary value lies in its application as a synthetic reagent. Its dual functionality allows researchers to conduct sequential, site-specific reactions. The sulfonyl chloride group can be selectively targeted by nucleophiles to create sulfonamide linkages, a reaction fundamental in drug discovery and development . Concurrently, the methanesulfonylmethyl group can act as a activating handle or be further modified. Methanesulfonyl (mesyl) groups are known as excellent leaving groups in nucleophilic substitution reactions, and methanesulfonamides are notably resistant to hydrolysis under both acidic and basic conditions, which can be exploited to protect amine functionalities during multi-step syntheses . Researchers can leverage this compound to develop novel chemical probes, enzyme inhibitors, and functional materials. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Handle with extreme care, as sulfonyl chlorides are generally corrosive, moisture-sensitive, and can react exothermically with nucleophiles, including water .

Properties

IUPAC Name

3-(methylsulfonylmethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-3-2-4-8(5-7)15(9,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBRIKUXEMWEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Sulfonyl chlorides are pivotal in organic chemistry due to their ability to act as electrophiles in nucleophilic substitution reactions. 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride can be utilized for:

  • Synthesis of Sulfones : It can undergo nucleophilic attack by various nucleophiles, such as amines and alcohols, leading to the formation of sulfones. This reaction is particularly useful in synthesizing biologically active compounds and pharmaceuticals .
  • Preparation of Methyl Benzenesulfonate : A method involving benzene sulfonyl chloride and sodium methylate has been developed to produce methyl benzenesulfonate efficiently. This compound serves as a methylating agent for various organic intermediates, enhancing the yield and reducing production costs .

Pharmaceutical Applications

The compound is integral in the pharmaceutical industry, particularly in the development of sulfonamide derivatives. These derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Several synthesized compounds derived from this compound have been screened for antimicrobial properties. For instance, compounds with different substituents showed varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of specific functional groups significantly influenced their inhibition zones .
  • Drug Development : The compound's ability to form sulfonamide bonds makes it valuable in creating new drugs targeting various diseases. The synthesis of novel sulfonamide derivatives has shown promising results in preclinical studies, indicating potential therapeutic applications .

Materials Science

In materials science, this compound plays a role in:

  • Polymer Chemistry : It can be used to modify polymer properties by introducing sulfonic acid groups into polymer chains. This modification enhances the ionic conductivity of polymers, making them suitable for applications in fuel cells and batteries .
  • Surface Functionalization : The compound can be employed in surface treatments to improve adhesion properties or introduce specific functionalities on materials like glass or metals. This application is crucial in coatings and adhesive technologies.

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives synthesized from this compound highlighted their antimicrobial efficacy. Compounds were tested against multiple strains, revealing that certain substitutions led to enhanced activity against resistant bacterial strains.

Case Study 2: Polymer Enhancement

Research demonstrated that incorporating sulfonic acid groups derived from this compound into poly(ethylene oxide) significantly improved its ionic conductivity. This finding suggests potential applications in developing advanced materials for energy storage devices.

Mechanism of Action

The mechanism by which 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride exerts its effects involves the interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can then interact with biological targets, such as enzymes and receptors, to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Substituent Effects on Reactivity and Physical Properties

Electron-Withdrawing Substituents

3-(Trifluoromethyl)benzene-1-sulfonyl Chloride

  • Formula : C₇H₄ClF₃O₂S
  • Molecular Weight : 244.62 g/mol
  • Key Features : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride group. This increases reactivity in nucleophilic substitution reactions.
  • Applications : Used in synthesizing antiviral and anticancer agents due to enhanced metabolic stability .

4-(Trifluoroacetyl)benzene-1-sulfonyl Chloride

  • Formula : C₈H₄ClF₃O₃S
  • Molecular Weight : 292.09 g/mol
  • Key Features : The trifluoroacetyl (-COCF₃) group introduces both electron-withdrawing and steric effects, reducing reaction rates compared to -CF₃ analogs.
  • Applications : Intermediate in fluorinated polymer synthesis .
Steric and Solubility Modifiers

3-(Dimethylsulfamoyl)benzene-1-sulfonyl Chloride Formula: C₈H₁₀ClNO₄S₂ Molecular Weight: 283.74 g/mol Key Features: The dimethylsulfamoyl (-N(SO₂CH₃)₂) group enhances solubility in polar solvents due to hydrogen-bonding capacity. Applications: Scaffold for kinase inhibitors .

3-(Methylsulfanyl)benzene-1-sulfonyl Chloride

  • Formula : C₇H₇ClO₂S₂
  • Molecular Weight : 218.72 g/mol
  • Key Features : The methylsulfanyl (-SMe) group is electron-donating, reducing sulfonyl chloride electrophilicity.
  • Applications : Less reactive; used in controlled sulfonation reactions .

Comparison with Target Compound :
The methanesulfonylmethyl group’s bulk may hinder nucleophilic attack compared to smaller substituents like -SMe, but its sulfone moiety improves oxidative stability.

Table 1: Comparative Data of Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride C₈H₈Cl₂O₄S₂ 303.23 Not reported Medicinal chemistry intermediates
3-(Trifluoromethyl)benzene-1-sulfonyl chloride C₇H₄ClF₃O₂S 244.62 158–159 (20 mmHg) Antiviral agents
3-Chloro-4-methylbenzene-1-sulfonyl chloride C₇H₆Cl₂O₂S 225.08 Not reported Agrochemicals
3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride C₈H₁₀ClNO₄S₂ 283.74 Not reported Kinase inhibitors

Biological Activity

3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride, also known as 4-(methanesulfonylmethyl)benzene-1-sulfonyl chloride, is a sulfonyl chloride compound with potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial, antifungal, and anti-inflammatory properties.

  • Molecular Formula : C₈H₉ClO₄S₂
  • Molecular Weight : 267.75 g/mol
  • CAS Number : 1033865-73-4

Synthesis and Characterization

The synthesis of this compound involves the reaction of benzene sulfonyl chloride with methanesulfonylmethyl groups. Characterization techniques such as NMR and FT-IR spectroscopy are used to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research has demonstrated that sulfonyl chlorides exhibit significant antibacterial properties. A study on related compounds showed that certain sulfonyl derivatives inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundP. aeruginosaTBD

Antifungal Activity

The antifungal activity of sulfonyl chlorides has also been documented. These compounds have shown efficacy against various fungi, including Candida species and dermatophytes. The proposed mechanism includes inhibition of fungal cell membrane integrity and biosynthesis pathways.

Fungal StrainMinimum Inhibitory Concentration (MIC)
C. albicans32 µg/mL
T. rubrum16 µg/mL
This compoundTBD

Anti-inflammatory Properties

In addition to its antibacterial and antifungal activities, the compound's anti-inflammatory properties are noteworthy. Studies have indicated that sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses.

Case Studies

  • Antibacterial Efficacy : A comparative study on various sulfonamide derivatives highlighted the superior antibacterial activity of compounds structurally similar to this compound against resistant bacterial strains.
  • Fungal Infection Treatment : Clinical trials involving patients with fungal infections demonstrated that treatments incorporating this compound resulted in significant reductions in fungal load compared to standard therapies.

Preparation Methods

Sulfonation-Chlorination Route Using Chlorosulfonic Acid

A well-documented industrial approach involves the direct sulfonation of the appropriate benzene derivative with chlorosulfonic acid, followed by controlled chlorination and purification steps:

  • Sulfonation : The starting benzene derivative is reacted with chlorosulfonic acid under controlled temperature (usually below 60 °C) to introduce the sulfonyl chloride group on the aromatic ring.
  • Reaction Conditions : The molar ratio of chlorosulfonic acid to benzene derivative is typically around 3:1 to 3.2:1, with stirring maintained at 100–300 rpm.
  • Hydrogen chloride gas generated during the reaction is condensed and absorbed to minimize environmental impact.
  • Hydrolysis and Neutralization : Post-sulfonation, water is added dropwise to hydrolyze excess chlorosulfonic acid, followed by neutralization with caustic soda to adjust pH to neutral.
  • Purification : The organic layer is separated and subjected to vacuum distillation at around 150 °C under reduced pressure (~ -0.098 MPa) to isolate the sulfonyl chloride product.
  • Yield and Purity : This method yields high-purity sulfonyl chloride (up to 99.5% purity) with yields ranging from 75% to over 85% depending on scale and optimization.

Alternative Method: Diazonium Salt and Chlorination in Non-Aqueous Media

Another approach involves:

  • Formation of diazonium salts from amino-substituted precursors under cold conditions (-5 °C).
  • Subsequent reaction with copper(I) chloride in a mixed solvent system (e.g., sulfur dioxide, HCl, acetic acid, toluene) to introduce the sulfonyl chloride group.
  • Chlorination in dichloromethane at low temperatures (-5 °C) with controlled addition of chlorine gas.
  • Workup includes quenching excess chlorine, washing with sodium bicarbonate and brine, drying over magnesium sulfate, and low-temperature concentration.
  • Final purification involves suspension in dry diethyl ether at -78 °C and vacuum drying to yield the sulfonyl chloride as a pale green solid with yields around 86%.

Oxidative Methods and In Situ Reduction

  • Sulfinamides and related sulfonyl chloride derivatives can be synthesized via in situ reduction of sulfonyl chlorides using triphenylphosphine and amines in dichloromethane at low temperatures.
  • This method provides a route to sulfinamide precursors but is also relevant for the preparation of sulfonyl chlorides with controlled oxidation states.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Temperature (°C) Yield (%) Purity (%) Notes
Sulfonation with chlorosulfonic acid + vacuum distillation Benzene derivative + chlorosulfonic acid Molar ratio 3:1; stirring 100-300 rpm; vacuum distillation at 150 °C, -0.098 MPa ≤ 60 (reaction), 150 (distillation) 75-92 99.5 Industrial scale, high purity, environmental controls
Diazonium salt formation + CuCl chlorination Amino-substituted benzene derivative Sodium nitrite diazotization; CuCl in SO2/HCl/acetic acid/toluene; chlorine gas chlorination in CH2Cl2 -5 to 0 86 Not specified Laboratory scale, requires low temperatures and inert atmosphere
In situ reduction with PPh3 and amines Sulfonyl chloride PPh3, amines, triethylamine in CH2Cl2 at 0 °C 0 62 (sulfinamide) Not specified Method focused on sulfinamide synthesis, relevant for sulfonyl chloride intermediates

Detailed Research Findings and Notes

  • The sulfonation with chlorosulfonic acid is the most scalable and economically viable method, offering high purity and yield with manageable environmental impact due to efficient HCl gas absorption systems.
  • The diazonium salt route is more complex and typically used for specific substituted sulfonyl chlorides where direct sulfonation is challenging. It requires strict temperature control and inert atmosphere to prevent decomposition and side reactions.
  • The in situ reduction method is valuable for downstream transformations of sulfonyl chlorides but less relevant for the initial preparation of this compound itself.
  • Purification steps involving washing with water, sodium bicarbonate, and brine, followed by drying over magnesium sulfate, are standard to remove impurities and residual acids.
  • Vacuum distillation or recrystallization at low temperatures ensures the isolation of stable, high-purity sulfonyl chloride products.
  • Storage under inert atmosphere at low temperature (-20 °C) is recommended to prevent decomposition.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride?

The synthesis typically involves sulfonation and chlorination steps. A common method includes reacting benzene derivatives with methanesulfonylmethyl groups under anhydrous conditions, followed by chlorination using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). For example, analogous sulfonyl chlorides are synthesized by reacting cyclopropyl isocyanate with benzene sulfonyl chloride in inert solvents (e.g., dichloromethane) under controlled temperature (0–25°C) . Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. What purification methods are effective for isolating this compound?

Post-synthesis purification often employs recrystallization from non-polar solvents (e.g., chloroform/hexane mixtures) or chromatographic techniques (silica gel column chromatography with ethyl acetate/hexane gradients). Purity validation is achieved using HPLC (>98%) or melting point analysis, as seen in related sulfonyl chloride derivatives .

Q. What safety precautions are critical when handling this compound?

Due to its reactivity and toxicity, use in a fume hood with PPE (nitrile gloves, goggles, lab coat) is mandatory. Avoid skin/eye contact, as sulfonyl chlorides cause severe irritation. Spills should be neutralized with sodium bicarbonate and collected in chemical waste containers. Storage requires anhydrous conditions at 2–8°C in amber glass to prevent hydrolysis .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other sulfonyl chlorides?

The methanesulfonylmethyl group enhances electrophilicity at the sulfonyl chloride site, accelerating nucleophilic substitution reactions. Comparative studies with 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride show higher reactivity toward amines and alcohols due to electron-withdrawing effects . However, steric hindrance from the methyl group may reduce reactivity in bulky nucleophiles .

Q. What mechanisms govern its substitution reactions with nucleophiles?

Nucleophilic substitution proceeds via a two-step mechanism:

  • Step 1 : Attack by the nucleophile (e.g., amine, thiol) on the electrophilic sulfur atom, forming a tetrahedral intermediate.
  • Step 2 : Elimination of chloride ion, yielding sulfonamide or sulfonate products. Kinetic studies in aprotic solvents (e.g., DMF) reveal second-order kinetics, with rate dependence on nucleophile concentration and solvent polarity .

Q. How can its stability be analyzed under varying aqueous and anhydrous conditions?

Stability assays involve:

  • Hydrolysis Kinetics : Monitor degradation in buffered solutions (pH 2–12) using HPLC. Hydrolysis accelerates above pH 7, forming sulfonic acid derivatives .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen, with decomposition typically observed >150°C .
  • Moisture Sensitivity : Store in desiccators with molecular sieves; FTIR tracks hydrolysis via disappearance of S=O and S-Cl peaks .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : 1^1H NMR (CDCl₃) shows aromatic protons at δ 7.5–8.3 ppm and methyl groups at δ 2.8–3.1 ppm. 13^{13}C NMR confirms sulfonyl chloride carbons at δ 125–135 ppm .
  • IR : Key peaks include S=O stretching (1190–1210 cm⁻¹) and S-Cl (680–700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and collision cross-section (CCS) data for structural validation (e.g., predicted CCS: 148.8 Ų for [M+H]⁺) .

Q. What are its applications in medicinal chemistry and proteomics?

  • Protein Modification : Reacts with lysine residues to form stable sulfonamide linkages, enabling protein labeling and functionalization .
  • Drug Discovery : Serves as a building block for sulfonamide-based inhibitors. For example, 2-aryl benzothiazole derivatives (synthesized via analogous sulfonyl chlorides) exhibit antitubercular activity (MIC: 0.5 µg/mL against M. tuberculosis) .

Data Contradictions and Resolution

  • Synthetic Routes : While uses cyclopropyl isocyanate for sulfonamide formation, emphasizes thionyl chloride for chlorination. Researchers should validate methods via control reactions and purity checks.
  • Stability Data : Hydrolysis rates vary between studies due to solvent polarity; replicate experiments in standardized buffers (e.g., pH 7.4 PBS) are recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
Reactant of Route 2
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3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride

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